molecular formula C19H15N3O5 B2521716 4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105228-92-9

4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2521716
CAS RN: 1105228-92-9
M. Wt: 365.345
InChI Key: FPZLCHRJRYAWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.345. The purity is usually 95%.
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Scientific Research Applications

    Anti-Cancer Activity: Chalcones have demonstrated anti-cancer properties by inhibiting cell proliferation, inducing apoptosis, and interfering with cell cycle progression . Researchers have explored their potential as chemotherapeutic agents.

    Anti-Infective Properties: Chalcones exhibit antibacterial, antifungal, and antiviral activities. They can disrupt microbial membranes and inhibit enzymes essential for pathogen survival .

    Anti-Diabetic Effects: Some chalcones show promising effects in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .

    Anti-Oxidant Activity: Chalcones act as free radical scavengers, protecting cells from oxidative damage .

Quinoline Derivatives and Their Biological Significance

Quinoline derivatives have a wide range of biological activities, depending on substituents and positions. Let’s explore their applications:

    Antimalarial Properties: Certain quinoline derivatives exhibit antimalarial activity by interfering with parasite metabolism .

    Antitumor Effects: Quinolines have been investigated as potential anticancer agents due to their ability to inhibit tumor growth and metastasis .

    Antibacterial Activity: Quinolines can act against bacterial pathogens by disrupting essential cellular processes .

    Anti-Oxidant Potential: Quinoline derivatives may protect against oxidative stress-related diseases .

Compound Synthesis

The compound was synthesized through a cascade reaction involving quinoline-3-carboxylic acid and thionyl chloride, followed by the addition of 4-aminoacetophenone. The Claisen–Schmidt reaction with piperonal completed the synthesis .

properties

IUPAC Name

4-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c1-11-2-4-13-15(6-11)24-9-18(23)22(13)8-17-20-19(21-27-17)12-3-5-14-16(7-12)26-10-25-14/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZLCHRJRYAWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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